molecular formula C14H12F4N4O2 B10959623 (1Z)-N'-{[(4-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

(1Z)-N'-{[(4-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

Cat. No.: B10959623
M. Wt: 344.26 g/mol
InChI Key: PWDIENWIYHUEIJ-UHFFFAOYSA-N
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Description

(1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE is a complex organic compound that features a combination of fluorinated benzoyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent.

    Formation of the Benzoyl Group: The benzoyl group is introduced through Friedel-Crafts acylation using 4-fluorobenzoyl chloride.

    Coupling Reaction: The final step involves coupling the pyrazolyl and benzoyl groups through an amidation reaction under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzoyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Hydroxylated benzoyl derivatives.

    Substitution Products: Substituted benzoyl derivatives with various nucleophiles.

Scientific Research Applications

(1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE
  • (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE

Uniqueness:

  • The presence of the fluorine atom in (1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE enhances its lipophilicity and metabolic stability compared to its chloro and methyl analogs. This makes it a more potent candidate for drug development and other applications.

Properties

Molecular Formula

C14H12F4N4O2

Molecular Weight

344.26 g/mol

IUPAC Name

[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] 4-fluorobenzoate

InChI

InChI=1S/C14H12F4N4O2/c1-8-6-11(14(16,17)18)20-22(8)7-12(19)21-24-13(23)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H2,19,21)

InChI Key

PWDIENWIYHUEIJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)F)/N)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=NOC(=O)C2=CC=C(C=C2)F)N)C(F)(F)F

Origin of Product

United States

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